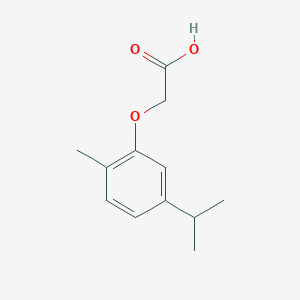

(5-Isopropyl-2-methyl-phenoxy)-acetic acid

Description

Contextualizing (5-Isopropyl-2-methyl-phenoxy)-acetic acid within Chemical Biology and Medicinal Chemistry Research

In the landscape of chemical biology and medicinal chemistry, this compound serves as a valuable building block. The core structure, a phenoxyacetic acid, is a well-established pharmacophore found in various biologically active compounds. nih.gov The presence of the isopropyl and methyl groups on the phenyl ring, inherited from its precursor carvacrol (B1668589), provides specific lipophilic characteristics that can influence molecular interactions with biological targets.

Academic research has focused on utilizing this compound as a key intermediate for the synthesis of more complex molecules. For instance, its carboxylic acid group offers a convenient handle for forming amide, ester, and hydrazide linkages, allowing for the creation of diverse compound libraries. These libraries are then screened for various biological activities, contributing to the discovery of new lead compounds for drug development.

A notable area of investigation involves the synthesis of novel phenoxyacetic acid derivatives as potential selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.gov While not all studies explicitly detail the use of the 5-isopropyl-2-methyl isomer, the general interest in phenoxyacetic acids for this purpose highlights the relevance of this structural class.

Furthermore, research into the isomer of the title compound, (2-Isopropyl-5-methyl-phenoxy)-acetic acid (also known as thymoxyacetic acid), has shown that coupling it with amino acids and dipeptides can lead to new agents with potent antibacterial and antifungal activities. researchgate.netresearchgate.net This underscores the potential of the phenoxyacetic acid scaffold, including the (5-Isopropyl-2-methyl-phenoxy) variant, in the development of novel antimicrobial agents.

Rationale and Significance of Investigating this compound in Academic Settings

The primary rationale for investigating this compound in academic research stems from the established biological profile of its natural precursor, carvacrol. Carvacrol itself has demonstrated a wide array of pharmacological effects, including vasorelaxant, hypotensive, and antioxidant activities, and has been studied for its potential to improve endothelial dysfunction. japsonline.com By converting carvacrol to its acetic acid derivative, researchers aim to:

Improve Physicochemical Properties: The introduction of the carboxylic acid moiety can alter the solubility and pharmacokinetic profile of the parent molecule, potentially leading to better bioavailability.

Enable Further Derivatization: As mentioned, the carboxylic acid function is a versatile anchor for synthesizing a wide range of derivatives, allowing for systematic structure-activity relationship (SAR) studies. researchgate.net

Explore New Biological Targets: While carvacrol has known activities, its derivatives may interact with different biological targets or exhibit altered selectivity, leading to novel therapeutic applications. For example, derivatives of this compound have been synthesized to create hydrazide-based sulfonamides with the goal of generating more potent antimicrobial and antioxidant agents. researchgate.net

The significance of this investigation lies in its potential to yield new therapeutic agents. The exploration of derivatives of this compound has led to the identification of compounds with interesting biological profiles. For example, carbohydrazonoyl derivatives of this acid have been synthesized and are available for further research, indicating an ongoing interest in its potential applications. sigmaaldrich.com

Detailed Research Findings

While direct and extensive biological evaluations of this compound itself are not widely published, its importance as a synthetic intermediate is well-documented. Research has shown that ethyl 2-(5-isopropyl-2-methylphenoxy)acetate, the ethyl ester of the title compound, is a key intermediate in the synthesis of novel hydrazide-based sulfonamide derivatives. researchgate.net In these studies, the phenoxyacetic acid scaffold serves as the foundation upon which further chemical diversity is built to achieve desired biological activities, such as antimicrobial and antioxidant effects. researchgate.net

The broader class of phenoxyacetic acids has been investigated for a variety of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, further rationalizing the academic focus on this structural motif. nih.govnih.gov

Below are interactive data tables summarizing the chemical properties of this compound and a selection of related compounds mentioned in this article.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Carvacroxyacetic acid, 2-(5-Isopropyl-2-methylphenoxy)acetic acid |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 208.25 g/mol |

| CAS Number | 19728-20-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)11(6-10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRFHSFWUCJFQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Isopropyl 2 Methyl Phenoxy Acetic Acid

Established Synthetic Pathways for (5-Isopropyl-2-methyl-phenoxy)-acetic acid

The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion. In this specific synthesis, the sodium or potassium salt of 5-isopropyl-2-methylphenol (thymol) acts as the nucleophile, reacting with an alkali salt of a haloacetic acid, typically chloroacetic acid.

The general reaction proceeds in two main steps. First, the phenolic hydroxyl group of thymol is deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic phenoxide. Subsequently, this phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion and forming the ether linkage. The reaction is typically carried out in an aqueous solution or a polar aprotic solvent. The final product is obtained after acidification of the reaction mixture, which precipitates the carboxylic acid.

A representative procedure involves dissolving thymol in an aqueous solution of sodium hydroxide. To this solution, chloroacetic acid is added, and the mixture is heated to facilitate the reaction. gordon.edu After a set reaction time, the solution is cooled and acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the this compound.

Table 1: Typical Reagents and Conditions for Williamson Ether Synthesis

| Reagent/Condition | Role/Parameter | Typical Value/Compound |

| Starting Phenol | Substrate | 5-Isopropyl-2-methylphenol (Thymol) |

| Base | Deprotonation of phenol | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Alkylating Agent | Forms ether linkage | Chloroacetic acid |

| Solvent | Reaction medium | Water |

| Temperature | Reaction condition | 90-100°C |

| Acidification | Product precipitation | Hydrochloric acid (HCl) |

Development of Novel and Green Chemistry Syntheses of this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthetic methods for aryloxyacetic acids. Two prominent approaches in this area are microwave-assisted synthesis and phase-transfer catalysis.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. For the synthesis of this compound, microwave heating can be applied to the Williamson ether synthesis. The rapid and uniform heating provided by microwaves can accelerate the rate of the nucleophilic substitution reaction, allowing for the synthesis to be completed in minutes rather than hours. This reduction in reaction time also minimizes the formation of byproducts.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is another green chemistry technique applicable to the synthesis of this compound. This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkylating agent is present. quizlet.com This allows the reaction to proceed at the interface of the two phases or within the organic phase, leading to faster reaction rates and milder reaction conditions. The use of PTC can eliminate the need for harsh solvents and high temperatures, making the process more energy-efficient and environmentally benign. theaic.orgcrdeepjournal.org

Table 2: Comparison of Synthesis Methods

| Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Several hours | Well-established, simple setup |

| Microwave-Assisted | Minutes | Rapid reaction, higher yields, fewer byproducts |

| Phase-Transfer Catalysis | Variable, often shorter than conventional | Milder conditions, use of immiscible solvents, improved efficiency |

Chemoenzymatic and Biocatalytic Routes to this compound and its Analogues

While direct biocatalytic synthesis of this compound from simple precursors is not yet well-established, chemoenzymatic approaches and the synthesis of its analogues have been explored. Biocatalysis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact.

Enzymes such as lipases and esterases are known to catalyze the formation of ester bonds and could potentially be used in the synthesis of esters of this compound, which can then be hydrolyzed to the final acid product. For instance, research has demonstrated the enzymatic synthesis of phenoxymethylpenicillin from 6-aminopenicillanic acid and phenoxyacetic acid methyl ester using an acylhydrolase enzyme. This indicates the potential for enzymes to recognize and utilize phenoxyacetic acid derivatives as substrates.

Furthermore, the broader field of biocatalysis is rapidly advancing, with techniques like directed evolution and protein engineering being used to develop novel enzymes with tailored substrate specificities and catalytic activities. It is conceivable that future research could lead to the development of an enzyme capable of directly catalyzing the formation of the ether linkage in this compound from thymol and a suitable two-carbon synthon.

Advanced Purification Techniques and Methodologies for Synthetic this compound

The purification of the synthesized this compound is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. Common purification methods include recrystallization and chromatographic techniques.

Recrystallization: Recrystallization is a widely used and effective method for purifying solid organic compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture in which it is sparingly soluble at room temperature. Upon cooling, the compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification. Water or aqueous ethanol mixtures are often suitable for recrystallizing phenoxyacetic acids. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation, identification, and purification of compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

A typical mobile phase for the purification of phenoxyacetic acids consists of a mixture of acetonitrile and water, often with the addition of an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group and improve peak shape. sielc.com By optimizing the mobile phase composition and gradient, it is possible to achieve high-resolution separation of the target compound from its impurities. For preparative HPLC, the purified fraction corresponding to the desired product is collected, and the solvent is removed to yield the highly pure compound.

Table 3: Common Purification Techniques

| Technique | Principle | Key Parameters |

| Recrystallization | Difference in solubility at different temperatures | Solvent choice, cooling rate |

| HPLC | Differential partitioning between stationary and mobile phases | Column type, mobile phase composition, flow rate, detection wavelength |

Derivatization Strategies and Analogue Synthesis of 5 Isopropyl 2 Methyl Phenoxy Acetic Acid

Design Principles for Structural Analogues of (5-Isopropyl-2-methyl-phenoxy)-acetic acid

The design of structural analogues of this compound is guided by established medicinal chemistry principles to enhance biological activity, selectivity, and pharmacokinetic profiles. Key strategies include bioisosteric replacement, modification of the aromatic ring, and alteration of the acetic acid side chain.

Bioisosteric Replacement: This strategy involves the substitution of specific atoms or functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's performance. For instance, the carboxylic acid moiety can be replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to modulate acidity, membrane permeability, and metabolic stability. Similarly, the ether linkage can be replaced with bioisosteric groups like thioethers or amides to alter conformational flexibility and hydrogen bonding capacity.

Acetic Acid Side Chain Modification: The acetic acid side chain is a key feature for derivatization. Chain extension, branching, or the introduction of rigidifying elements can alter the spatial orientation of the carboxylic acid group, which is often crucial for target interaction. Furthermore, the carboxyl group itself can be esterified or converted to amides to create prodrugs with altered solubility and pharmacokinetic properties.

Synthetic Approaches to Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound typically starts from carvacrol (B1668589) (5-isopropyl-2-methylphenol). A common initial step involves the O-alkylation of carvacrol with an appropriate haloacetic acid ester, followed by hydrolysis to yield the parent phenoxyacetic acid. Subsequent modifications can then be introduced.

One prominent synthetic strategy involves the coupling of the carboxylic acid group with amino acids or peptides. For example, a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides have been synthesized by coupling 2-(2'-isopropyl-5'-methylphenoxy)acetic acid with amino acid methyl esters or dipeptides using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and triethylamine (B128534) (TEA) as a base. researchgate.netingentaconnect.com The structures of these novel compounds have been confirmed through elemental analysis and spectral data (FTIR, ¹H NMR, ¹³C NMR, and MS). researchgate.netingentaconnect.com

Another approach focuses on the synthesis of hydrazide-hydrazone derivatives. This involves the conversion of the carboxylic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. This hydrazide can then be reacted with various substituted aldehydes or ketones to yield a library of hydrazone derivatives. For instance, hydrazide-based sulfonamide derivatives have been synthesized from carvacrol by first reacting it with ethyl bromoacetate, followed by treatment with hydrazine hydrate and subsequent reaction with various sulfonyl chlorides. ajrconline.org

The following table summarizes the synthesis of some representative derivatives:

| Derivative Type | Starting Materials | Reagents and Conditions | Characterization | Reference |

| Amino Acid Conjugates | This compound, Amino acid methyl esters | DCC, TEA | Elemental Analysis, FTIR, ¹H NMR, ¹³C NMR, MS | researchgate.netingentaconnect.com |

| Dipeptide Conjugates | This compound, Dipeptide methyl esters | DCC, TEA | Elemental Analysis, FTIR, ¹H NMR, ¹³C NMR, MS | researchgate.netingentaconnect.com |

| Hydrazide-Sulfonamides | Carvacrol, Ethyl bromoacetate, Hydrazine hydrate, Substituted sulfonyl chlorides | 1. K₂CO₃, Acetone; 2. Ethanol; 3. DCM, TEA | ¹H NMR, ¹³C NMR, LC-MS | ajrconline.org |

| Hydrazide-Hydrazones | 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide, Various benzaldehydes | Ethanol, reflux | IR, ¹H NMR, ¹³C NMR, MS | ajrconline.org |

Preparation of Prodrugs and Targeted Delivery Systems Incorporating this compound Scaffolds

The development of prodrugs and targeted delivery systems for this compound aims to improve its pharmacokinetic properties, such as solubility, stability, and site-specific delivery.

Prodrug Strategies: A common prodrug approach for carboxylic acid-containing molecules is esterification. By converting the carboxylic acid to an ester, the lipophilicity of the compound can be increased, potentially enhancing its absorption and cell membrane permeability. These ester prodrugs are designed to be stable until they reach the target site, where they are hydrolyzed by endogenous esterases to release the active parent drug.

A study on carvacrol prodrugs demonstrated that derivatization with natural amino acids (glycine, alanine, and β-alanine) led to highly biocompatible prodrugs with increased water solubility. mdpi.com These prodrugs were found to be stable under gastric conditions but underwent rapid conversion to the parent drug in an intestinal environment. mdpi.com Another strategy involves the preparation of lipophilic prodrugs to promote membrane permeation. nih.gov For example, prenylation of the hydroxyl group of carvacrol has been explored to create more lipophilic derivatives. nih.gov

The stability of these prodrugs is a critical factor. Studies have shown that the conversion rates of carvacrol prodrugs are pH-dependent, with increased hydrolysis at intestinal pH values (6.8 and 7.4) compared to acidic pH. mdpi.com

Targeted Delivery Systems: To enhance the therapeutic efficacy and reduce potential side effects, targeted delivery systems are being investigated. These systems aim to deliver the drug specifically to the site of action. For carvacrol and its derivatives, nano-based delivery systems have shown promise.

Charge-modified nanoemulsions have been developed for the targeted delivery of carvacrol. abstractarchives.com Positively charged nanoemulsions have demonstrated accelerated diffusion and robust antimicrobial effects in interkingdom biofilms. abstractarchives.com Nanostructured lipid carriers (NLCs) have also been utilized to encapsulate carvacrol, leading to enhanced cytotoxic effects in breast cancer cells. nih.gov The functionalization of these NLCs with molecules like cholesterol can further influence their stability and interaction with biological systems. nih.gov

Furthermore, clay nanocomposites, such as montmorillonite, have been used to load carvacrol prodrugs. researchgate.netnih.gov These systems can control the release of the prodrugs and promote their bioactivation specifically in the intestinal tract. nih.gov

The following table provides an overview of some prodrug and delivery system strategies:

| Strategy | Approach | Key Findings | Reference |

| Prodrugs | Amino acid conjugation | Increased water solubility, pH-dependent hydrolysis | mdpi.com |

| Prenylation | Increased lipophilicity | nih.gov | |

| Targeted Delivery | Charge-modified nanoemulsions | Enhanced penetration and efficacy in biofilms | abstractarchives.com |

| Nanostructured lipid carriers (NLCs) | Improved stability and cytotoxicity | nih.gov | |

| Clay nanocomposites | Controlled release and targeted bioactivation | researchgate.netnih.gov |

Mechanistic Investigations of 5 Isopropyl 2 Methyl Phenoxy Acetic Acid S Biological Activities

Elucidation of Cellular and Molecular Targets of (5-Isopropyl-2-methyl-phenoxy)-acetic acid

Specific cellular and molecular targets for this compound have not been identified in published research. The biological activity of phenoxyacetic acid derivatives can be influenced by the nature and position of substituents on the phenyl ring. For instance, some chlorinated derivatives of phenoxyacetic acid are known to exhibit herbicidal activity, suggesting interactions with plant-specific proteins. In other contexts, phenoxyacetic acid derivatives have been explored for their potential to interact with enzymes such as cyclooxygenases (COX). However, without dedicated studies on this compound, its specific targets remain a matter of speculation.

Analysis of Receptor Interactions and Signal Transduction Pathways Modulated by this compound

There is no direct evidence in the scientific literature detailing the receptor interactions or the specific signal transduction pathways modulated by this compound. General studies on other phenoxyacetic acid derivatives have pointed towards mechanisms such as the allosteric modulation of hemoglobin, which can affect oxygen delivery in tissues. nih.gov Some derivatives have also been shown to influence inflammatory pathways by inhibiting enzymes like COX-2, which in turn reduces the production of prostaglandins. mdpi.comnih.gov These findings in related compounds suggest potential, yet unconfirmed, avenues for the mechanistic action of this compound. The process of a ligand binding to a cell-surface receptor typically initiates a cascade of intracellular signaling events. This can involve the activation of kinases and the production of second messengers, ultimately leading to a cellular response. khanacademy.org

In Vitro Pharmacological Profiling Methodologies for this compound

While specific in vitro pharmacological profiles for this compound are not published, methodologies used for similar compounds can be informative. A study on a positional isomer, (2-Isopropyl-5-methyl-phenoxy)-acetic acid, involved the synthesis of its amino acid and dipeptide derivatives, which were then screened for antimicrobial activity. This research utilized standard techniques to assess the efficacy of these novel compounds against various bacterial and fungal strains. Such an approach indicates that a primary screening of this compound and its derivatives for antimicrobial properties would be a logical first step in its pharmacological profiling.

Further in vitro studies could involve enzyme inhibition assays, for example, against COX-1 and COX-2, to explore potential anti-inflammatory activity. nih.gov Spectroscopic methods such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-visible spectroscopy, coupled with quantum chemical computational methods, can be employed to study the molecular structure and electronic properties, which are crucial for understanding the structure-activity relationship. nih.gov

Elucidation of Biological Effects of this compound in Preclinical Model Systems

There is a lack of published research on the biological effects of this compound in preclinical model systems. Studies on other phenoxyacetic acid derivatives have utilized animal models to investigate their therapeutic potential. For example, in the context of anti-inflammatory research, carrageenan-induced paw edema in rats is a common model to assess the in vivo efficacy of COX inhibitors. mdpi.comnih.gov For compounds designed as radiotherapy sensitizers, glioma-bearing mice have been used to confirm their in vivo effects. nih.gov Should preliminary in vitro studies indicate a particular biological activity for this compound, similar preclinical models would be appropriate to elucidate its effects in a living organism.

Comparative Mechanistic Studies with Related Phenoxyacetic Acid Derivatives

Direct comparative mechanistic studies involving this compound are not available. However, the broader family of phenoxyacetic acid derivatives has been the subject of such investigations. For example, the herbicidal activity and cytotoxicity of various chlorinated phenoxyacetic acids have been compared, linking their biological effects to their molecular structure and electronic charge distribution. nih.gov These studies have shown that the degree of aromatic system disturbance can correlate with reactivity and biological activity. nih.gov

The conformation of phenoxyacetic acid derivatives, which can be either synclinal or antiperiplanar, has also been a subject of comparative study, as it influences their interaction with biological targets. researchgate.net A comparative study of this compound with its isomers and other substituted phenoxyacetic acids would be valuable to understand how the specific positioning of the isopropyl and methyl groups affects its physicochemical properties and, consequently, its biological activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Isopropyl 2 Methyl Phenoxy Acetic Acid

Computational Chemistry Approaches for SAR Analysis of (5-Isopropyl-2-methyl-phenoxy)-acetic acid

Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of this compound and its derivatives. These methods allow for the in-silico evaluation of how modifications to the chemical structure might impact biological activity, thus guiding synthetic efforts.

One of the primary computational techniques is molecular docking . This method simulates the interaction between a ligand, such as a derivative of this compound, and the binding site of a biological target, like an enzyme or receptor. By calculating the binding affinity and analyzing the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions), researchers can predict the potential of a compound to be biologically active. For instance, docking studies on similar phenoxyacetic acid derivatives have been used to identify key interactions necessary for their biological function.

Density Functional Theory (DFT) is another key computational method. DFT calculations can elucidate the electronic properties of this compound, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are critical in understanding the reactivity and interaction capabilities of the molecule. For example, studies on related phenoxyacetic acids have shown that substitutions on the aromatic ring can significantly alter the electronic properties, which in turn affects their biological activity. mdpi.com

The insights gained from these computational approaches are instrumental in designing new analogues of this compound with potentially enhanced or more specific activities.

Experimental Validation of SAR Hypotheses for this compound Analogues

Computational hypotheses regarding the SAR of this compound analogues must be confirmed through experimental validation. This typically involves the chemical synthesis of the designed analogues and their subsequent biological evaluation.

The synthesis of analogues could involve modifications at several positions:

The aromatic ring: Introducing or altering substituents on the benzene (B151609) ring.

The acetic acid side chain: Modifying the length or nature of the acidic group.

The ether linkage: Replacing the oxygen atom with other functionalities.

Once synthesized, these analogues are subjected to in vitro biological assays to determine their activity. The results from these assays are then compared with the computational predictions. A strong correlation between the predicted and observed activities provides validation for the SAR model. For example, if computational models predict that adding an electron-withdrawing group at a specific position on the phenyl ring will increase activity, synthesizing and testing this analogue is a necessary validation step.

The table below illustrates a hypothetical set of analogues of this compound and their experimentally determined biological activities, which could be used to validate an SAR hypothesis.

| Compound ID | Modification from Parent Compound | Predicted Activity (Score) | Experimental Activity (IC₅₀, µM) |

| Parent | This compound | 75 | 15.2 |

| Analogue 1 | Addition of a chloro group at the 4-position | 85 | 8.5 |

| Analogue 2 | Replacement of isopropyl with a tert-butyl group | 60 | 25.1 |

| Analogue 3 | Esterification of the carboxylic acid | 40 | 50.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of this compound derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity. sigmaaldrich.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A general QSAR equation might look like: log(1/C) = a(logP) + b(σ) + c(Es) + d Where C is the concentration required for a certain biological effect, logP represents hydrophobicity, σ is the Hammett electronic parameter, and Es is the Taft steric parameter. The coefficients a, b, and c are determined by the regression analysis.

QSAR studies on other phenoxyacetic acid derivatives have successfully identified key physicochemical properties that govern their biological activities, such as their herbicidal or medicinal effects. mdpi.commdpi.com These studies often highlight the importance of hydrophobicity and electronic parameters of the substituents on the aromatic ring. nih.gov

The following table provides an example of descriptors that could be used in a QSAR study of this compound derivatives.

| Compound | logP | Molar Refractivity (MR) | Dipole Moment (Debye) | Biological Activity (pIC₅₀) |

| Derivative 1 | 3.1 | 55.2 | 2.5 | 4.8 |

| Derivative 2 | 3.5 | 60.1 | 2.9 | 5.2 |

| Derivative 3 | 2.8 | 52.3 | 2.1 | 4.5 |

Conformational Analysis and Stereochemical Considerations in this compound Research

The three-dimensional structure (conformation and stereochemistry) of this compound can significantly influence its interaction with biological targets.

Conformational analysis involves identifying the stable, low-energy conformations of the molecule. The flexibility of the ether linkage and the acetic acid side chain in this compound allows it to adopt various spatial arrangements. The relative orientation of the phenoxy and acetic acid moieties is particularly important. Studies on similar phenoxyacetic acids have revealed that the molecule can exist in different conformations, such as synclinal or antiperiplanar, which can affect its binding to a receptor. researchgate.net Computational methods, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, are used to determine the preferred conformations.

Stereochemical considerations become important if chiral centers are present or introduced into the molecule. While this compound itself is not chiral, derivatives with substituents on the acetic acid side chain could be. In such cases, the different enantiomers or diastereomers may exhibit distinct biological activities. This is because biological systems are often stereospecific. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a complete understanding of the SAR.

The table below summarizes key structural features related to the conformation and stereochemistry of this compound.

| Structural Feature | Description | Potential Impact on Activity |

| Dihedral Angle (C-O-C-C) | Defines the orientation of the acetic acid side chain relative to the phenoxy ring. | Can influence the fit within a receptor binding pocket. |

| Rotatable Bonds | The molecule possesses several rotatable bonds, allowing for conformational flexibility. | Affects the entropy of binding and the ability to adopt an active conformation. |

| Potential for Chirality | Substitution on the α-carbon of the acetic acid moiety would create a chiral center. | Enantiomers could have different biological activities and potencies. |

Advanced Analytical Methodologies for 5 Isopropyl 2 Methyl Phenoxy Acetic Acid

Chromatographic Techniques (HPLC, GC-MS) for Detection and Quantification of (5-Isopropyl-2-methyl-phenoxy)-acetic acid in Complex Matrices

Chromatographic methods are essential for separating this compound from other components in a mixture, allowing for its accurate detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound due to the compound's polarity and the presence of a carboxylic acid group. A reversed-phase HPLC method is typically the most effective approach. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The polarity of the mobile phase is carefully adjusted to control the retention time of the compound. Detection is often achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural confirmation. jmchemsci.com However, due to the low volatility of the carboxylic acid, derivatization is often required prior to analysis to convert the analyte into a more volatile form. A common method is esterification to form, for example, the methyl ester. sigmaaldrich.com The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. pharmacyjournal.info The separated components then enter the mass spectrometer, which provides mass information for identification. jmchemsci.comresearchgate.net GC-MS is particularly valuable for identifying the compound in complex environmental or biological samples. pharmacyjournal.info

The following table outlines typical starting parameters for developing chromatographic methods for this compound.

| Parameter | HPLC Method | GC-MS Method |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Helium (constant flow, e.g., 1 mL/min) |

| Detection | UV-Vis Detector (e.g., at 275 nm) | Mass Spectrometer (Electron Ionization - EI) |

| Temperature | Ambient or controlled (e.g., 30 °C) | Oven temperature program (e.g., 100°C to 280°C) wjpls.org |

| Sample Preparation | Dissolution in mobile phase, filtration | Derivatization (e.g., methylation) followed by extraction |

| Injection Volume | 5-20 µL | 1 µL (split/splitless injection) |

Spectroscopic Methods (NMR, MS, IR) for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR would reveal the specific arrangement of protons. Expected signals include doublets and septets for the isopropyl group, a singlet for the aromatic methyl group, distinct signals for the protons on the benzene ring, a characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, and a broad singlet for the acidic proton of the carboxyl group. chemicalbook.com

¹³C NMR provides information on the carbon skeleton. One would expect to see unique signals for each carbon atom in the molecule, including the isopropyl carbons, the aromatic methyl carbon, the carbons of the benzene ring, the methylene carbon, and the carbonyl carbon of the acid. hmdb.ca

Mass Spectrometry (MS) is used to determine the molecular weight and can reveal structural information through fragmentation patterns. The molecular weight of this compound is 208.26 g/mol . matrixscientific.comcymitquimica.com In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 208. Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid side chain.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by several key absorption bands. These bands are invaluable for confirming the presence of the carboxylic acid and ether linkages, as well as the aromatic ring. nist.govchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) researchgate.netdocbrown.info |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| C-H (Aromatic & Alkyl) | C-H stretch | 3100-2850 |

| Carbonyl (Carboxylic Acid) | C=O stretch | 1730-1700 |

| Aromatic Ring | C=C stretch | 1600-1450 |

| Ether | C-O stretch | 1260-1000 |

| Aromatic Ring | C-H bend (out-of-plane) | 900-675 |

Development of Bioanalytical Methods for Assessing this compound in Biological Systems

Assessing the concentration of this compound in biological matrices such as plasma, urine, or tissue is crucial for understanding its behavior in living organisms. Bioanalytical methods require high sensitivity and selectivity to measure low concentrations of the analyte in a complex biological environment.

The development of a robust bioanalytical method typically involves three key stages:

Sample Preparation: This is a critical step to remove interfering substances like proteins and salts and to concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the nature of the biological matrix.

Chromatographic Separation: Due to its high sensitivity and applicability to a wide range of compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis. A reversed-phase HPLC or UPLC system is used to separate the target compound from endogenous components of the sample.

Detection: A triple quadrupole mass spectrometer is typically used for detection. This is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

The following table outlines a general workflow for a bioanalytical method.

| Step | Description | Example |

| 1. Sample Collection | Obtain biological fluid (e.g., plasma, urine). | Collect 200 µL of plasma. |

| 2. Internal Standard Addition | Add a known amount of a structurally similar compound. | Add a deuterated analog of the analyte. |

| 3. Sample Pre-treatment | Extract the analyte and remove interferences. | Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. |

| 4. Evaporation & Reconstitution | Concentrate the extracted sample. | Evaporate the solvent under nitrogen and reconstitute in the mobile phase. |

| 5. LC-MS/MS Analysis | Inject the sample for separation and detection. | Fast gradient UPLC coupled to a triple quadrupole MS in MRM mode. |

| 6. Data Analysis | Quantify the analyte using a calibration curve. | Calculate concentration based on the peak area ratio of the analyte to the internal standard. |

High-Throughput Screening Assay Development for this compound

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. ufl.edu An HTS assay could be developed to screen for new molecules with activities similar to this compound or to identify biological targets of the compound itself.

Developing an HTS assay involves several phases:

Assay Design and Miniaturization: A biological assay that produces a measurable signal (e.g., fluorescence, luminescence, absorbance) is chosen. researchgate.net This benchtop assay is then optimized and miniaturized to run in a 384-well or 1536-well plate format to reduce reagent consumption and increase throughput. ufl.edu For example, given the known herbicidal properties of related compounds, a plant-based cell viability assay using a resazurin-based fluorescent readout could be developed. nih.govspringernature.com

Assay Validation: The miniaturized assay must be rigorously validated to ensure it is robust and reliable for automated screening. Key statistical parameters are evaluated to determine the quality of the assay. researchgate.net

Screening Campaign: A large library of compounds is screened using the validated assay on a robotic platform. ufl.edu

Hit Confirmation and Follow-up: Compounds that show activity ("hits") are re-tested to confirm their effect. Confirmed hits then undergo further analysis to determine their potency and specificity.

Key validation parameters are critical for ensuring the quality of an HTS assay.

| Parameter | Description | Acceptable Value |

| Z'-factor (Z') | A measure of assay quality that considers the separation between the high and low control signals and their variability. | Z' > 0.5 indicates an excellent assay. researchgate.net |

| Signal-to-Background (S/B) | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 2 (assay dependent) |

| Coefficient of Variation (%CV) | A measure of the variability of the signal, typically for the high and low controls. | %CV < 20% |

| Reproducibility | The ability of the assay to produce similar results on different days and with different batches of reagents. | Consistent results across multiple runs. |

Pharmacokinetic and Metabolic Fate Studies of 5 Isopropyl 2 Methyl Phenoxy Acetic Acid

Research on Absorption, Distribution, Metabolism, and Excretion (ADME) of (5-Isopropyl-2-methyl-phenoxy)-acetic acid in Preclinical Models

Preclinical studies on compounds structurally related to this compound provide a basis for predicting its ADME profile.

Absorption: The oral absorption of carvacrol (B1668589), the parent compound of this compound, has been shown to be rapid in preclinical models. nih.gov Studies in rats and rabbits have demonstrated that carvacrol is readily absorbed from the gastrointestinal tract. carvacrol.com.tr Given the addition of a hydrophilic acetic acid group, this compound is also expected to be well-absorbed following oral administration. The presence of the carboxylic acid moiety generally enhances water solubility, which can facilitate absorption through biological membranes. saudijournals.com

Distribution: Following absorption, this compound would be distributed throughout the body. Studies on carvacrol have shown its distribution to various tissues, including the stomach, intestines, liver, lungs, and muscle. carvacrol.com.tr It is important to note that free thymol, a structural isomer of carvacrol, is typically not found in plasma; instead, it circulates as its sulfate (B86663) conjugate. nih.gov A similar pattern of distribution and plasma binding is plausible for this compound, where it may exist in both its free form and as conjugated metabolites in circulation. The lipophilicity of the isopropyl-methyl-phenoxy core combined with the hydrophilicity of the acetic acid side chain suggests a compound with moderate distribution into tissues.

Metabolism: Metabolism is anticipated to be a major clearance pathway for this compound. The metabolic fate is likely to involve two primary routes, based on the metabolism of carvacrol and phenoxyacetic acids:

Conjugation: The phenolic hydroxyl group of the parent compound, carvacrol, is a primary site for conjugation with glucuronic acid and sulfate. nih.govnih.gov Similarly, the carboxylic acid group of the phenoxyacetic acid moiety provides a site for glucuronidation.

Oxidation: The alkyl side chains (isopropyl and methyl groups) on the benzene (B151609) ring are susceptible to oxidative metabolism. nih.gov This can lead to the formation of alcohol and subsequently carboxylic acid derivatives.

Excretion: The primary route of excretion for metabolites of carvacrol and other similar phenolic compounds is via the urine. nih.govnih.gov It is therefore highly probable that the metabolites of this compound, being more water-soluble than the parent compound, would be efficiently eliminated from the body through renal excretion.

Interactive Data Table: Predicted ADME Profile of this compound

| ADME Parameter | Predicted Characteristic | Basis of Prediction |

| Absorption | Rapid and efficient oral absorption. | Based on the rapid absorption of carvacrol and the hydrophilic nature of the acetic acid group. nih.govcarvacrol.com.tr |

| Distribution | Moderate distribution to various tissues. Likely circulates as both free acid and conjugated metabolites. | Inferred from the distribution pattern of carvacrol and the physicochemical properties of the molecule. nih.govcarvacrol.com.tr |

| Metabolism | Extensive metabolism via conjugation (glucuronidation, sulfation) and oxidation of alkyl side chains. | Based on the known metabolic pathways of carvacrol and phenoxyacetic acids. nih.govnih.gov |

| Excretion | Primarily renal excretion of metabolites in the urine. | Based on the excretory route of carvacrol metabolites. nih.govnih.gov |

Identification and Characterization of Metabolites of this compound

Based on the established metabolic pathways of structurally similar compounds, several potential metabolites of this compound can be predicted. The characterization of these metabolites would typically involve techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro (e.g., liver microsomes, hepatocytes) or in vivo (e.g., urine, plasma) studies.

Predicted Phase I Metabolites (Oxidation):

Hydroxylation of the Isopropyl Group: Oxidation of the isopropyl moiety could lead to the formation of a primary or tertiary alcohol. Further oxidation could yield a carboxylic acid.

Hydroxylation of the Methyl Group: The methyl group on the benzene ring is another potential site for hydroxylation, forming a benzyl (B1604629) alcohol derivative, which could be further oxidized to a carboxylic acid.

Aromatic Hydroxylation: While generally a minor pathway for carvacrol, hydroxylation of the aromatic ring at positions ortho or para to the existing substituents is also possible. nih.gov

Predicted Phase II Metabolites (Conjugation):

Glucuronide Conjugates: The carboxylic acid group of the parent compound and any hydroxylated metabolites can undergo glucuronidation to form ether or ester glucuronides.

Sulfate Conjugates: The phenolic hydroxyl group, if exposed through cleavage of the ether linkage (though less likely), or any newly formed hydroxyl groups from Phase I metabolism could be sulfated.

Interactive Data Table: Predicted Metabolites of this compound

| Metabolite Type | Predicted Structure/Modification | Metabolic Reaction |

| Phase I | Hydroxylated isopropyl group | Oxidation |

| Phase I | Carboxylic acid from isopropyl group oxidation | Oxidation |

| Phase I | Hydroxylated methyl group | Oxidation |

| Phase I | Carboxylic acid from methyl group oxidation | Oxidation |

| Phase I | Hydroxylated aromatic ring | Aromatic Hydroxylation |

| Phase II | O-Glucuronide of a hydroxylated metabolite | Glucuronidation |

| Phase II | Ester Glucuronide of the parent carboxylic acid | Glucuronidation |

| Phase II | Sulfate conjugate of a hydroxylated metabolite | Sulfation |

Enzyme Kinetics and Metabolic Pathways of this compound Biotransformation

The biotransformation of this compound is expected to be catalyzed by a range of drug-metabolizing enzymes.

Enzymes Involved in Phase I Metabolism: The oxidative metabolism of the alkyl side chains and the aromatic ring is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. Specific isoforms such as CYP2A6, CYP2E1, and others are known to be involved in the metabolism of similar phenolic compounds.

Enzymes Involved in Phase II Metabolism: The conjugation reactions are catalyzed by:

UDP-glucuronosyltransferases (UGTs): These enzymes are responsible for the glucuronidation of the carboxylic acid group and any hydroxylated metabolites.

Sulfotransferases (SULTs): These enzymes would be involved in the sulfation of any phenolic or alcoholic hydroxyl groups.

The kinetics of these enzymatic reactions would determine the rate of metabolism and clearance of the compound from the body. Michaelis-Menten kinetics would be expected to describe the relationship between the substrate concentration and the rate of metabolism by the involved enzymes.

Toxicological Considerations and Safety Assessment of 5 Isopropyl 2 Methyl Phenoxy Acetic Acid

In Vitro Cytotoxicity and Genotoxicity Investigations of (5-Isopropyl-2-methyl-phenoxy)-acetic acid

There is currently no publicly available data from in vitro studies to determine the cytotoxic (cell-killing) or genotoxic (damaging to genetic material) potential of this compound. Standard assays, such as those using bacterial reverse mutation (Ames test), mammalian cell gene mutation, or chromosomal aberration tests, have not been reported for this specific compound.

For context, some other phenoxyacetic acid derivatives, particularly chlorinated ones like 2,4-Dichlorophenoxyacetic acid (2,4-D), have been studied extensively. Studies on 2,4-D have shown mixed results in genotoxicity assays, with some indicating potential for DNA damage under certain conditions. However, these findings are specific to 2,4-D and cannot be applied to this compound without dedicated experimental investigation.

Elucidation of Mechanisms of Toxicity Associated with this compound Exposure

In the absence of any toxicological data, the mechanisms of toxicity for this compound remain entirely speculative. Research into the toxic mechanisms of other phenoxyacetic acids has often focused on their potential to induce oxidative stress, disrupt cellular signaling pathways, or interfere with hormonal functions. For related phenolic compounds like carvacrol (B1668589) (5-isopropyl-2-methylphenol), some studies suggest that their biological effects are linked to their interaction with cell membranes and ion channels. However, whether this compound shares any of these mechanisms is unknown.

Ecotoxicological Impact Assessments of this compound in Environmental Systems

There are no published studies on the ecotoxicological impact of this compound. Key environmental parameters such as its persistence in soil and water, its potential for bioaccumulation in organisms, and its toxicity to aquatic and terrestrial life have not been determined.

Phenoxyacetic acids as a class are known to be used as herbicides, and their environmental fate is a subject of ongoing research. Factors such as soil type, pH, microbial activity, and sunlight exposure can influence their degradation and mobility in the environment. Without specific data for this compound, its environmental risk cannot be assessed.

Novel Applications and Emerging Research Directions for 5 Isopropyl 2 Methyl Phenoxy Acetic Acid

(5-Isopropyl-2-methyl-phenoxy)-acetic acid as a Chemical Probe in Biological Systems Research

The structural features of this compound make it an interesting candidate for investigation as a chemical probe to explore and understand complex biological systems. While direct research designating this compound as a chemical probe is limited, studies on its derivatives have provided insights into its potential biological activities.

A significant area of research has been the synthesis of amino acid and dipeptide conjugates of this compound and the evaluation of their antimicrobial properties. In one study, various derivatives were synthesized and tested against a panel of bacteria and fungi. nih.gov The results, as summarized in the table below, indicate that specific modifications to the parent molecule can lead to potent antimicrobial agents. nih.gov

| Derivative Type | Target Organism | Activity |

| Amino Acid Conjugates | Pseudomonas aeruginosa | Potent Antibacterial |

| Amino Acid Conjugates | Staphylococcus aureus | Potent Antibacterial |

| Dipeptide Conjugates | Candida albicans | Potent Antifungal |

These findings are crucial as they establish the foundational biological activity of the this compound scaffold. This initial activity profile suggests that the compound and its derivatives could be further developed into more selective and potent chemical probes. By modifying the functional groups, researchers can potentially tune the molecule to interact with specific biological targets, such as enzymes or receptors, within pathogenic microorganisms. Such targeted probes would be invaluable for studying the mechanisms of microbial infections and for the identification of new drug targets.

The development of this compound into a chemical probe would involve elucidating its specific molecular targets. Future research could focus on techniques like affinity chromatography or proteomics to identify the proteins that bind to this compound, thereby revealing its mechanism of action and paving the way for its use as a tool to dissect complex biological pathways.

Exploration of this compound in Material Science and Nanotechnology

The application of phenoxyacetic acid derivatives is an emerging area of interest in material science and nanotechnology; however, specific research on this compound in these fields is currently limited. The inherent properties of the phenoxyacetic acid structure, such as the aromatic ring and the carboxylic acid group, suggest potential for its use as a building block in the synthesis of novel polymers and functional materials.

The carboxylic acid moiety of this compound can be readily functionalized, allowing for its incorporation into polymer chains through esterification or amidation reactions. This could lead to the development of polymers with tailored properties, such as thermal stability, mechanical strength, or specific optical characteristics, influenced by the bulky isopropyl and methyl-substituted phenyl group.

In the realm of nanotechnology, the compound could potentially be used as a surface modifying agent for nanoparticles. The phenoxy end of the molecule could adsorb onto the surface of metallic or metal oxide nanoparticles, while the carboxylic acid group would be exposed, providing a handle for further functionalization or for influencing the dispersibility and biocompatibility of the nanoparticles. aaem.pl However, it is important to note that these are potential applications based on the chemical nature of the compound, and dedicated research is required to validate these hypotheses. The exploration of this compound in these innovative fields represents a promising, yet underexplored, avenue of scientific inquiry.

Role of this compound in Agricultural and Environmental Chemistry Research

The class of phenoxyacetic acids has a well-established history in agriculture, most notably as selective herbicides for the control of broadleaf weeds. researchgate.net Compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used for this purpose. researchgate.netwikipedia.org Their mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. wikipedia.org

Given its structural similarity to these established herbicides, this compound is a compound of interest in agricultural research for the development of new plant growth regulators or herbicides. The specific substitution pattern on the phenyl ring—an isopropyl group at the 5-position and a methyl group at the 2-position—could confer unique selectivity and activity profiles. Research in this area would involve screening the compound for its herbicidal efficacy against a range of weed species and assessing its selectivity towards important crops.

Conclusion and Future Perspectives in 5 Isopropyl 2 Methyl Phenoxy Acetic Acid Research

Synthesis of Key Research Findings on (5-Isopropyl-2-methyl-phenoxy)-acetic acid

Research on this compound has primarily focused on its synthesis and the evaluation of the biological activities of its derivatives. The most common synthetic route involves the reaction of 5-isopropyl-2-methylphenol (carvacrol) with an haloacetic acid ester, typically ethyl bromoacetate, in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester. researchgate.netnih.gov This straightforward method allows for the efficient production of the core this compound structure.

A significant body of research has been dedicated to synthesizing and characterizing derivatives of this compound, particularly hydrazide-based sulfonamides. researchgate.net These studies have demonstrated that combining the this compound moiety with sulfonamide groups can lead to compounds with promising antimicrobial and antioxidant properties. researchgate.net For instance, certain synthesized derivatives have shown good antifungal activity against species like Aspergillus niger, A. flavus, and A. fumigatus, as well as antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.net

Furthermore, some derivatives have exhibited notable antioxidant activity in DPPH radical scavenging assays, with some compounds showing activity comparable to or even exceeding that of the standard antioxidant, ascorbic acid. researchgate.net These findings underscore the potential of this compound as a versatile building block for the development of new therapeutic agents.

While direct biological studies on this compound itself are less common, the parent compound, 5-isopropyl-2-methylphenol (carvacrol), has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, vasorelaxant, and hypotensive effects. japsonline.com This suggests that the phenoxyacetic acid derivative may also possess inherent biological properties worthy of investigation.

Table 1: Key Research Findings on this compound and its Derivatives

| Research Area | Key Findings |

| Synthesis | The primary synthesis method involves the reaction of 5-isopropyl-2-methylphenol with an haloacetic acid ester followed by hydrolysis. researchgate.netnih.gov |

| Antimicrobial Activity of Derivatives | Hydrazide-based sulfonamide derivatives have demonstrated significant antifungal and antibacterial properties against various pathogens. researchgate.net |

| Antioxidant Activity of Derivatives | Certain derivatives have shown potent antioxidant activity, comparable to standard antioxidants like ascorbic acid. researchgate.net |

| Biological Activity of Parent Compound | The precursor, 5-isopropyl-2-methylphenol (carvacrol), exhibits anti-inflammatory, antioxidant, and vasorelaxant properties. japsonline.com |

Identification of Unexplored Research Avenues and Gaps in Knowledge Regarding this compound

Despite the promising results obtained with its derivatives, there are several significant gaps in our understanding of this compound itself.

Limited Biological Characterization: The intrinsic biological activities of this compound remain largely unexplored. While its derivatives have been the focus, the parent compound's own potential as a bioactive agent has not been thoroughly investigated. Its structural resemblance to plant auxins suggests potential applications in agriculture as a plant growth regulator, an avenue that is yet to be explored.

Lack of Mechanistic Studies: For the derivatives that have shown biological activity, the underlying mechanisms of action are often not well understood. Elucidating how these compounds exert their antimicrobial and antioxidant effects at the molecular level is crucial for their further development and optimization.

Pharmacokinetic and Toxicological Data: There is a significant lack of information regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives. Furthermore, comprehensive toxicological studies are necessary to assess their safety profiles for any potential therapeutic or agricultural applications.

Exploration of Other Derivatives: While research has focused on hydrazide-based sulfonamides, the potential for creating other classes of derivatives from the this compound scaffold is vast. Exploring other functionalizations could lead to the discovery of compounds with novel or enhanced biological activities.

In-depth Spectroscopic and Structural Analysis: While basic characterization is often performed, more detailed spectroscopic and crystallographic studies could provide deeper insights into the structure-activity relationships of these compounds. researchgate.net

Strategic Directions for Future Academic and Translational Research on this compound

To advance our knowledge and unlock the full potential of this compound, future research should be directed towards several key areas:

Comprehensive Biological Screening: A systematic evaluation of the biological activities of this compound itself is a critical first step. This should include screening for a wide range of activities, such as antimicrobial, antioxidant, anti-inflammatory, anticancer, and plant growth-regulating effects.

Mechanism of Action Studies: For compounds that exhibit significant biological activity, in-depth mechanistic studies should be undertaken. This could involve techniques such as enzyme inhibition assays, gene expression analysis, and computational modeling to identify molecular targets and pathways.

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing and testing a library of derivatives will be essential to establish clear structure-activity relationships. This will guide the rational design of more potent and selective compounds.

Pharmacokinetic and Safety Profiling: Early-stage assessment of the ADME and toxicological properties of promising compounds is crucial for their translational potential. This will help to identify candidates with favorable drug-like properties.

Interdisciplinary Collaborations: Fostering collaborations between synthetic chemists, biologists, pharmacologists, and agricultural scientists will be vital to fully explore the diverse applications of this compound and its derivatives. For example, a patent already exists for a [2-Isopropyl-4-(2-thenoyl)-5-methyl]-phenoxyessigsäure, indicating commercial interest in related structures. google.com

By addressing these research gaps and pursuing these strategic directions, the scientific community can build upon the existing foundation of knowledge and potentially translate the promise of this compound into tangible benefits in medicine, agriculture, and other fields.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for (5-Isopropyl-2-methyl-phenoxy)-acetic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via hydrolysis of its ethyl ester precursor under basic conditions (e.g., NaOH/EtOH). For example, ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate undergoes hydrolysis to yield the corresponding acetic acid derivative . Optimization involves controlling reaction temperature (60–80°C) and stoichiometric ratios (1:3 molar ratio of ester to base). Post-reaction neutralization with HCl and recrystallization in ethanol/water mixtures improve purity. Yields >85% are achievable with rigorous exclusion of moisture .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% formic acid (70:30 v/v) .

- NMR : H NMR in DMSO- confirms aromatic substitution patterns (e.g., isopropyl and methyl groups at δ 1.2–1.4 ppm and δ 2.3 ppm, respectively) .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion peak at m/z 224.1 (M–H)⁻ .

Q. How should solubility and stability be managed during experimental workflows?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Prepare stock solutions in DMSO at 10 mM for biological assays .

- Storage : Store at 4°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What strategies address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Sample Purity : Verify purity via HPLC (>98%) and check for residual solvents (e.g., ethyl acetate) that may interfere with assays .

- Structural Confirmation : Use X-ray crystallography (e.g., SHELXL refinement) to rule out polymorphic variations .

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls. For example, discrepancies in IC₅₀ values may arise from differences in serum protein binding .

Q. How can X-ray crystallography elucidate the molecular interactions of this compound?

- Methodological Answer :

- Crystallization : Grow single crystals via vapor diffusion using ethanol/water (1:1) at 25°C. Monoclinic crystals (space group P2₁/c) with unit cell parameters a = 5.1 Å, b = 22.4 Å, c = 7.4 Å, β = 108.2° are typical .

- Refinement : Use SHELXL for structure solution. Hydrogen-bonding networks (e.g., O–H···O interactions at 2.7 Å) stabilize the lattice .

Q. What structural modifications enhance the compound’s bioactivity, and how are they validated?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., fluoro at para position) to improve metabolic stability. Synthesize analogs via nucleophilic substitution (K₂CO₃, DMF, 80°C) .

- Validation : Test derivatives in in vitro models (e.g., COX-2 inhibition assays). Compare logP values (HPLC) and binding affinities (SPR) to establish structure-activity relationships (SAR) .

Data Contradiction and Reproducibility

Q. How can researchers resolve conflicting solubility reports in literature?

- Methodological Answer :

- Solvent System Calibration : Use USP reference standards for solubility testing. For example, discrepancies in DMSO solubility may arise from hygroscopic solvent batches .

- Temperature Control : Report solubility at 25°C ± 0.5°C. Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

Q. What experimental design considerations mitigate degradation during long-term studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.